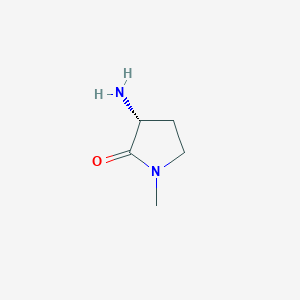![molecular formula C5H8ClN3 B1509254 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1117915-55-5](/img/structure/B1509254.png)
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Descripción general
Descripción
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a chemical compound that has been identified as a potent inhibitor of Aurora kinases . It shows low nanomolar potency against additional anticancer kinase targets . The optimization of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the identification of this compound .
Molecular Structure Analysis
The molecular formula of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is C5H8ClN3 . The exact mass is 145.0406750 g/mol and the monoisotopic mass is also 145.0406750 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 40.7 Ų . It has 0 rotatable bonds . The IUPAC name is 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride .Aplicaciones Científicas De Investigación
Anticancer Applications
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has been identified as a potent inhibitor of Aurora kinases, which are enzymes that play a crucial role in cell division. This compound shows low nanomolar potency against additional anticancer kinase targets and is considered a promising candidate for anticancer drug development .
Anti-Tuberculosis Activity
Pyrazole derivatives have been recognized for their potential as anti-tuberculosis agents. While specific studies on 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride’s efficacy against tuberculosis are not readily available, the pyrazole core structure is known to exhibit this activity .
Antifungal Properties
Similarly, pyrazoles are known to possess antifungal properties. The compound may have applications in developing treatments for fungal infections due to its pyrazole structure .
Anti-Inflammatory Effects
Pyrazole compounds have been used as selective COX-2 inhibitors, which are important in the treatment of inflammation and pain management .
Antidepressant Potential
The pyrazole structure is also associated with antidepressant effects. Research into the specific applications of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride in this field could yield new therapeutic options .
Antibacterial Activity
Pyrazoles have exhibited antibacterial activity in various studies. This suggests that 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride could be explored for its potential use in combating bacterial infections .
Antioxidant Properties
The antioxidant properties of pyrazoles make them candidates for research into oxidative stress-related diseases and conditions .
Antiviral Applications
Lastly, the antiviral capabilities of pyrazoles indicate that 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride could be useful in the development of antiviral drugs .
Organic Synthesis
Recent research has highlighted the role of the pyrazole structure in organic synthesis as both a directing and transforming group. This indicates potential applications in chemical synthesis processes .
Mecanismo De Acción
Propiedades
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBOTNWYTFAMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735102 | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride | |
CAS RN |
157327-47-4, 1117915-55-5 | |
| Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1509240.png)








